5-Iodopyridin-3-amine
Overview
Description
5-Iodopyridin-3-amine is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of pharmaceuticals and as a heavy-atom derivative in protein crystallography. The iodine atom present in the molecule makes it a suitable candidate for further functionalization through various chemical reactions .
Synthesis Analysis
The synthesis of compounds related to 5-Iodopyridin-3-amine involves several strategies. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate, a related compound, has been described for its use in introducing heavy atoms into proteins . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which shares the pyridine core with 5-Iodopyridin-3-amine, was achieved through a palladium-catalyzed reaction, indicating the versatility of halogenated pyridines in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 5-Iodopyridin-3-amine allows for specific interactions with other molecules. For example, the iodine atom can participate in electrophilic aromatic substitution reactions, while the amine group can act as a nucleophile or base, depending on the reaction conditions. The presence of both functional groups on the pyridine ring provides a unique reactivity profile that can be exploited in chemical synthesis .
Chemical Reactions Analysis
Chemical reactions involving 5-Iodopyridin-3-amine and its analogs are diverse. The iodo group can undergo palladium-catalyzed aminocarbonylation reactions to afford corresponding amides . Oxidative C-H amination of imidazopyridines, which are structurally similar to 5-Iodopyridin-3-amine, has been achieved under metal-free conditions, suggesting that similar methodologies could be applied to 5-Iodopyridin-3-amine . Furthermore, iodination reactions have been used to synthesize 5-iodopyrimidine analogs, demonstrating the reactivity of the iodine atom in halogenated heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Iodopyridin-3-amine are influenced by the presence of the iodine atom and the amine group. The iodine atom contributes to the molecule's ability to participate in heavy-atom derivative formation in protein crystallography, as well as its reactivity in various chemical transformations . The amine group can engage in hydrogen bonding and protonation-deprotonation equilibria, affecting the compound's solubility and reactivity . The combination of these functional groups within the pyridine ring system makes 5-Iodopyridin-3-amine a compound of interest for further study in both chemical synthesis and material science.
Scientific Research Applications
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2-Amino-5-iodopyridine : This compound is used in scientific research, but the specific applications are not mentioned. The compound has a molecular weight of 220.013 g/mol .
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3-Bromo-5-iodopyridin-2-amine : This compound is used in scientific research, but the specific applications are not mentioned.
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3-Amino-4-iodopyridine : This compound is used in scientific research, but the specific applications are not mentioned.
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4-Amino-3-iodopyridine : This compound is used in scientific research, but the specific applications are not mentioned.
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2-Iodopyridine : This compound is used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
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3-Iodopyridine : This compound is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . It’s also used in the production of 3-Phenylphenazopyridine, an impurity of Phenazopyridine, which is used for the treatment of pain in the urinary tract .
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2-Iodopyridine : This compound is used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
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3-Iodopyridine : This compound is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . It’s also used in the production of 3-Phenylphenazopyridine, an impurity of Phenazopyridine, which is used for the treatment of pain in the urinary tract .
Safety And Hazards
properties
IUPAC Name |
5-iodopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHANXLXORNRFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640079 | |
Record name | 5-Iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyridin-3-amine | |
CAS RN |
25391-66-6 | |
Record name | 5-Iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-pyridin-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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